molecular formula C20H34O5 B102436 Prostaglandin D1 CAS No. 17968-82-0

Prostaglandin D1

Cat. No.: B102436
CAS No.: 17968-82-0
M. Wt: 354.5 g/mol
InChI Key: CIMMACURCPXICP-PNQRDDRVSA-N
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Description

Prostaglandin D1 is a bioactive lipid compound derived from arachidonic acid. It belongs to the prostaglandin family, which plays crucial roles in various physiological processes, including inflammation, blood flow regulation, and the modulation of immune responses . Prostaglandins are known for their diverse biological activities and are involved in both normal physiological functions and pathological conditions.

Mechanism of Action

Target of Action

Prostaglandin D1 (PGD1) primarily targets prostanoid receptors , which are a subclass of cell surface membrane receptors . These receptors are the primary receptors for naturally occurring prostanoids, including PGD1 . They play a crucial role in facilitating prostaglandin signaling, which controls a wide range of biological processes, from blood pressure homeostasis to inflammation and pain perception .

Mode of Action

PGD1 interacts with its targets, the prostanoid receptors, through a mechanism facilitated by G-protein-coupled receptors . This interaction leads to the actuation of different signaling pathways by the same receptor .

Biochemical Pathways

The action of PGD1 affects several biochemical pathways. For instance, in the context of pulmonary arterial hypertension (PAH), prostaglandins and their receptors, including PGD1, play important roles through vasoconstriction, vascular smooth muscle cell proliferation and migration, inflammation, and extracellular matrix remodeling .

Pharmacokinetics

It’s known that prostaglandins, in general, have relatively short half-lives , which may impact their bioavailability and efficacy.

Result of Action

The action of PGD1 results in a wide range of biological effects. For example, in the context of PAH, the action of prostaglandins, including PGD1, leads to changes in pulmonary vascular resistance and increased pulmonary arterial pressure . This can eventually lead to right heart failure or even death .

Action Environment

The action, efficacy, and stability of PGD1 can be influenced by various environmental factors. For instance, the expression and regulation of prostanoid receptors, which are the primary targets of PGD1, can be influenced by various factors . .

Biochemical Analysis

Biochemical Properties

Prostaglandin D1 interacts with specific G-protein coupled receptors . These receptors are heptahelical, multi-pass membrane proteins, members of the G-protein coupled receptor 1 family . The diversity of this compound action is not only defined by specific receptors and their regulated expression, but also to the diversity of G-proteins that most receptors are able to couple to, leading to actuation of different signaling pathways by the same receptor .

Cellular Effects

This compound controls a wide range of biological processes from blood pressure homeostasis to inflammation and resolution thereof to the perception of pain to cell survival . Disruption of normal prostanoid signaling is implicated in numerous disease states .

Molecular Mechanism

This compound signaling is facilitated by G-protein-coupled, prostanoid-specific receptors and the array of associated G-proteins . Each display agonist-induced desensitization that is usually found to be associated with receptor phosphorylation by various protein kinases .

Temporal Effects in Laboratory Settings

It is known that these biomolecules act most often as autocrine or paracrine signaling agents and most have relatively short half-lives .

Metabolic Pathways

This compound is part of the prostanoid metabolic pathway . It is derived from the oxidation of arachidonic acid .

Transport and Distribution

This compound is rapidly transported into the extracellular microenvironment by the prostaglandin transporter (PGT), a protein belonging to a superfamily of 12-transmembrane anion-transporting polypeptides .

Subcellular Localization

Both this compound and -2 were found on the lumenal surfaces of the endoplasmic reticulum (ER) and nuclear envelope of human monocytes, murine NIH 3T3 cells, and human umbilical vein endothelial cells . Within the nuclear envelope, this compound and -2 were present on both the inner and outer nuclear membranes and in similar proportions .

Preparation Methods

Synthetic Routes and Reaction Conditions: Prostaglandin D1 can be synthesized through a chemoenzymatic process. This method involves the use of bromohydrin as a radical equivalent of Corey lactone, which is synthesized in two steps. The chiral cyclopentane core is introduced with high enantioselectivity, and the lipid chains are incorporated through bromohydrin formation, nickel-catalyzed cross-couplings, and Wittig reactions .

Industrial Production Methods: The industrial production of prostaglandins often involves the use of biocatalytic retrosynthesis. This approach utilizes enzymes such as Baeyer–Villiger monooxygenase and ketoreductase to achieve stereoselective oxidation and reduction, respectively. These methods allow for the efficient and scalable production of prostaglandins .

Chemical Reactions Analysis

Types of Reactions: Prostaglandin D1 undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various prostaglandin derivatives and analogs, which are often used in medicinal chemistry for drug development .

Comparison with Similar Compounds

  • Prostaglandin D2
  • Prostaglandin E1
  • Prostaglandin F2α
  • Prostacyclin (PGI2)
  • Thromboxane A2

Comparison: Prostaglandin D1 is unique in its specific receptor interactions and the resulting biological effects. While other prostaglandins like prostaglandin D2 and prostaglandin E1 also play roles in inflammation and vascular regulation, this compound has distinct receptor affinities and signaling pathways . This uniqueness makes it a valuable compound for targeted therapeutic applications and research.

Properties

IUPAC Name

7-[(1R,2R,5S)-5-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-3-oxocyclopentyl]heptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h12-13,15-18,21-22H,2-11,14H2,1H3,(H,24,25)/b13-12+/t15-,16+,17+,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIMMACURCPXICP-PNQRDDRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC1C(C(CC1=O)O)CCCCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@@H](/C=C/[C@@H]1[C@H]([C@H](CC1=O)O)CCCCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80864809
Record name Prostaglandin D1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80864809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Prostaglandin D1
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005102
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

17968-82-0
Record name PGD1
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17968-82-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Prostaglandin D1
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017968820
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Prostaglandin D1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80864809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PROSTAGLANDIN D1
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FOT50Z88GW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Prostaglandin D1
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005102
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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